molecular formula C9H18N4O4 B13711001 (R)-N2-(1-carboxyethyl)-L-arginine

(R)-N2-(1-carboxyethyl)-L-arginine

Katalognummer: B13711001
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: IMXSCCDUAFEIOE-GDVGLLTNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-N2-(1-carboxyethyl)-L-arginine is a derivative of the amino acid arginine This compound is characterized by the presence of a carboxyethyl group attached to the nitrogen atom of the arginine side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N2-(1-carboxyethyl)-L-arginine typically involves the reaction of L-arginine with pyruvic acid. This reaction is catalyzed by the enzyme octopine dehydrogenase, which facilitates the reductive condensation of pyruvic acid and arginine . The reaction conditions generally include a buffered aqueous solution at a pH suitable for enzyme activity, often around pH 7.5 to 8.5.

Industrial Production Methods

Industrial production of ®-N2-(1-carboxyethyl)-L-arginine may involve biotechnological processes using genetically engineered microorganisms that express octopine dehydrogenase. These microorganisms can be cultured in large bioreactors, where they convert arginine and pyruvic acid into the desired product under controlled conditions.

Analyse Chemischer Reaktionen

Types of Reactions

®-N2-(1-carboxyethyl)-L-arginine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form more reduced forms of the compound.

    Substitution: The carboxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of ®-N2-(1-carboxyethyl)-L-arginine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve aqueous or organic solvents and controlled temperatures.

Major Products

The major products formed from the reactions of ®-N2-(1-carboxyethyl)-L-arginine depend on the specific reaction. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted arginine derivatives.

Wissenschaftliche Forschungsanwendungen

®-N2-(1-carboxyethyl)-L-arginine has several scientific research applications:

Wirkmechanismus

The mechanism of action of ®-N2-(1-carboxyethyl)-L-arginine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes like octopine dehydrogenase, leading to the formation of other bioactive compounds. The molecular targets and pathways involved include those related to amino acid metabolism and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-N2-(1-carboxyethyl)-L-arginine is unique due to its specific structure and the presence of the carboxyethyl group, which imparts distinct biochemical properties

Eigenschaften

Molekularformel

C9H18N4O4

Molekulargewicht

246.26 g/mol

IUPAC-Name

(2S)-2-(1-carboxylatoethylazaniumyl)-5-(diaminomethylideneazaniumyl)pentanoate

InChI

InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5?,6-/m0/s1

InChI-Schlüssel

IMXSCCDUAFEIOE-GDVGLLTNSA-N

Isomerische SMILES

CC(C(=O)[O-])[NH2+][C@@H](CCC[NH+]=C(N)N)C(=O)[O-]

Kanonische SMILES

CC(C(=O)[O-])[NH2+]C(CCC[NH+]=C(N)N)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.